![molecular formula C9H6F2N2O3 B6172002 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid CAS No. 1784360-93-5](/img/new.no-structure.jpg)
2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid
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Overview
Description
2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is a synthetic organic compound with the molecular formula C9H6F2N2O3 It is characterized by the presence of a benzodiazole ring fused with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Scientific Research Applications
2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(6,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 2-(5,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile
Uniqueness
Compared to these similar compounds, 2,2-difluoro-2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetic acid is unique due to its specific benzodiazole ring structure and difluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1784360-93-5 |
---|---|
Molecular Formula |
C9H6F2N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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